Cas no 154869-10-0 (2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione)
![2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione structure](https://www.kuujia.com/scimg/cas/154869-10-0x500.png)
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione Chemical and Physical Properties
Names and Identifiers
-
- 5,6-(ethylenedioxy)isatin
- skln-0031
- 2H-[1,4]dioxino[2,3-f]indole-7,8(3H,6H)-dione
- 6H-1,4-Dioxino[2,3-f]indole-7,8-dione, 2,3-dihydro-
- 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione
- AKOS000198504
- G32556
- 154869-10-0
- VS-02669
- 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7,8-dione
- SCHEMBL3330307
- BBL010765
- LPLGAWXVXLFCCK-UHFFFAOYSA-N
- 2,3-Dihydro-6H-1,4-dioxino[2,3-f]indole-7,8-dione
- 2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione
- 5,6-ethylenedioxyisatin
- EN300-10205
- DB-325199
- Z56989216
- STK578188
- CS-0307947
- MFCD06336764
- F2124-0740
-
- MDL: MFCD06336764
- Inchi: InChI=1S/C10H7NO4/c12-9-5-3-7-8(15-2-1-14-7)4-6(5)11-10(9)13/h3-4H,1-2H2,(H,11,12,13)
- InChI Key: LPLGAWXVXLFCCK-UHFFFAOYSA-N
- SMILES: C1COC2=CC3=C(C=C2O1)C(=O)C(=O)N3
Computed Properties
- Exact Mass: 205.03750770g/mol
- Monoisotopic Mass: 205.03750770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.6Ų
- XLogP3: 0.5
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H326258-250mg |
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione |
154869-10-0 | 250mg |
$ 275.00 | 2022-06-04 | ||
Enamine | EN300-10205-2.5g |
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione |
154869-10-0 | 95.0% | 2.5g |
$241.0 | 2025-02-21 | |
Enamine | EN300-10205-0.05g |
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione |
154869-10-0 | 95.0% | 0.05g |
$40.0 | 2025-02-21 | |
abcr | AB315135-1 g |
2,3-Dihydro-6h-[1,4]dioxino[2,3-f]indole-7,8-dione; . |
154869-10-0 | 1 g |
€313.00 | 2023-07-19 | ||
A2B Chem LLC | AI37390-1g |
2,3-Dihydro-6h-[1,4]dioxino[2,3-f]indole-7,8-dione |
154869-10-0 | 95% | 1g |
$214.00 | 2024-04-20 | |
abcr | AB315135-5 g |
2,3-Dihydro-6h-[1,4]dioxino[2,3-f]indole-7,8-dione; . |
154869-10-0 | 5 g |
€584.50 | 2023-07-19 | ||
1PlusChem | 1P00HYR2-10g |
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione |
154869-10-0 | 95% | 10g |
$693.00 | 2024-06-20 | |
abcr | AB315135-5g |
2,3-Dihydro-6h-[1,4]dioxino[2,3-f]indole-7,8-dione; . |
154869-10-0 | 5g |
€584.50 | 2025-02-19 | ||
1PlusChem | 1P00HYR2-500mg |
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione |
154869-10-0 | 95% | 500mg |
$182.00 | 2025-02-28 | |
A2B Chem LLC | AI37390-100mg |
2,3-Dihydro-6h-[1,4]dioxino[2,3-f]indole-7,8-dione |
154869-10-0 | 95% | 100mg |
$98.00 | 2024-04-20 |
2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione Related Literature
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Junfeng Wang,Bin Liu,Xiumin Liu,Matthew J. Panzner,Chrys Wesdemiotis Dalton Trans., 2014,43, 14142-14146
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4. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Additional information on 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione
Professional Introduction to 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione (CAS No. 154869-10-0)
The compound 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione (CAS No. 154869-10-0) represents a fascinating molecular entity that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a unique structural framework comprising a fused dioxinoindole core, which endows it with distinct electronic and steric properties. The presence of multiple hydrogenated nitrogen atoms and oxygen-containing functional groups within its structure suggests potential for diverse biological interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional characteristics of this compound in greater detail. The [1,4]dioxino[2,3-f]indole scaffold is particularly intriguing due to its ability to engage in complex binding interactions with biological targets. Studies have indicated that such structures may exhibit inhibitory effects on certain enzymes and receptors implicated in various pathological conditions. The 7,8-dione moiety further enhances the compound's reactivity and potential for further derivatization, making it a valuable scaffold for drug discovery programs.
In the realm of medicinal chemistry, the synthesis of 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole-7,8-dione has been optimized through multi-step organic transformations involving cyclization and oxidation reactions. The precise control over regioselectivity and stereoselectivity during these synthetic steps is crucial for achieving the desired pharmacological properties. Researchers have leveraged modern catalytic systems and green chemistry principles to develop more efficient synthetic routes, reducing waste and improving yields.
One of the most compelling aspects of this compound is its potential as a lead molecule for developing novel therapeutic agents. Preliminary pharmacological studies have suggested that derivatives of [1,4]dioxino[2,3-f]indole may possess anti-inflammatory and anticancer properties. The ability of these molecules to modulate key signaling pathways associated with disease progression has sparked considerable interest among academic and industrial researchers. Additionally, the compound's structural complexity provides a rich foundation for exploring structure-activity relationships (SAR), allowing for the rational design of analogs with enhanced potency and selectivity.
The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying promising candidates from libraries containing this type of heterocyclic compound. By systematically testing large numbers of derivatives in vitro and in vivo, researchers can rapidly assess their biological activity and toxicity profiles. This approach has been instrumental in uncovering novel pharmacophores within the 2H,3H,6H,7H,8H-[1,4]dioxino[2
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